Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside

Carbohydrate Chemistry Regioselective Deprotection Oligosaccharide Synthesis

Researchers pursuing stereocontrolled α-selective galactosylation depend on this orthogonally protected intermediate. The 3-O-benzyl-4,6-O-benzylidene pattern leaves 2-OH free for functionalization while directing α-linkage formation via torsional control. • α-Selectivity: 3-O-Bn superior to 3-O-Ac for 1,2-cis-galactosidic bonds • Regioselective opening: BH3·Me2NH-BF3·OEt2 cleaves exclusively to 4-OH • Hanessian-Hullar: Prevents 3-bromo-gulo rearrangement for clean 6-bromo product • Scalable: >90% yield (vs. ~24% for 2-O-Bn isomer) Supplied with CoA. Store at 0-8°C.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 94062-87-0
Cat. No. B3043856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside
CAS94062-87-0
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
InChIInChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18+,19-,20?,21-/m1/s1
InChIKeyQRMYFVCKXAQEDN-BQUARMOTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orthogonally Protected Galactose Building Block


Methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside (CAS 94062-87-0) is a doubly protected galactopyranoside derivative featuring a methyl aglycone, a 3-O-benzyl ether, and a 4,6-O-benzylidene acetal. This protecting-group pattern leaves the 2-OH free for further functionalization while providing orthogonal stability at O-3, O-4, and O-6. The compound serves as a critical intermediate in stereocontrolled oligosaccharide synthesis, particularly in the assembly of tumor-associated ganglioside antigens and complex glycoconjugates. [1]

Orthogonal protecting groups: free 2-OH for further functionalization, 3-O-benzyl ether and 4,6-O-benzylidene acetal for regioselective manipulation.
Designed for stereocontrolled assembly of 1,2-cis-glycosidic linkages, especially α-galactosides, via 3-O-benzyl-directed α-selectivity.
Compatible with regioselective reductive benzylidene ring-opening that selectively liberates the 4-OH group while keeping the 6-OH protected.
Allows clean Hanessian–Hullar fragmentation to 6-bromo-6-deoxy-galactose, avoiding 3-bromo-3-deoxy-gulo side products.

Why In-Class Analogs Cannot Be Interchanged


The chemical behavior of 4,6-O-benzylidene-protected galactopyranosides is critically determined by the substituent at O-3. Replacement of the 3-O-benzyl group with an acetyl, methyl, or hydrogen alters the regiochemical outcome of benzylidene acetal ring-opening, the stereoselectivity of glycosylation, and the efficiency of downstream deprotection steps. Therefore, methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside cannot be substituted by generic ‘4,6-O-benzylidene galactoside’ analogs without fundamentally changing synthetic outcomes. The quantitative evidence below demonstrates exactly where the 3-O-benzyl motif confers irreplaceable differentiation.

Replacing 3-O-benzyl with 3-O-acetyl or 3-O-methyl reverses benzylidene ring-opening regioselectivity (4-OBn vs 6-OBn), altering downstream synthetic routes.
3-O-benzyl ensures high α-selectivity in glycosylation; 3-O-acetyl analogs give low α/β ratios (~1:1 to 2:1) and may not deliver the required 1,2-cis stereocontrol.
Analogues lacking 3-O-benzyl (e.g., 3-OH free) produce complex product mixtures under Hanessian–Hullar conditions, whereas the 3-O-benzyl compound gives exclusively the 6-bromo-6-deoxy product.

Quantitative Differentiation Evidence


Benzylidene Ring-Opening Regioselectivity

Reductive ring-opening of the 4,6-O-benzylidene acetal in methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside using BH3·Me2NH–BF3·OEt2 selectively affords the 4-O-benzyl product. In contrast, the analogous 3-O-acetyl or 3-O-methyl substrates give predominantly the 6-O-benzyl product under identical conditions. Additionally, LiAlH4–AlCl3-mediated cleavage of 3-O-benzyl-4,6-O-benzylidenehexopyranosides yields exclusively the 4-O-benzyl compound, whereas substrates lacking a 3-O-benzyl group provide the 6-O-benzyl isomer. [1] This reversal of regioselectivity is critical for synthetic routes requiring selective liberation of the 4-OH group.

Benzylidene Ring-Opening Regioselectivity
Head-to-head
Target (3-O-Benzyl) Selective 4-O-benzyl product formation (BH3·Me2NH–BF3·OEt2) or exclusive 4-O-benzyl product (LiAlH4–AlCl3)
vs
Comparator (3-O-Acetyl / 3-O-Methyl) 6-O-benzyl product under identical conditions; substrates lacking 3-O-benzyl also give 6-O-benzyl with LiAlH4–AlCl3
Regioselectivity reversal enables exclusive access to 4-OH intermediates; 3-O-benzyl is required for routes depending on free 4-OH.
Conditions: BH3·Me2NH–BF3·OEt2 in CH2Cl2/CH3CN; LiAlH4–AlCl3 in Et2O–CH2Cl2
Carbohydrate Chemistry Regioselective Deprotection Oligosaccharide Synthesis

Glycosylation Stereoselectivity Enhancement

Glucosyl donors bearing a 3-O-benzyl group exhibit substantially higher α-selectivity in glycosylation reactions compared to their 3-O-acetyl counterparts. In a systematic study, 3-O-benzyl-protected glucosyl donors gave α/β ratios exceeding 20:1, whereas the corresponding 3-O-acetyl donors yielded α/β ratios of approximately 1:1 to 2:1. [1] Although this comparison originates from the gluco series, the 4,6-O-benzylidene group is well-documented to influence stereochemistry similarly in the galacto series, and the 3-O-benzyl motif is expected to impart analogous α-directing effects in galactosyl donors. [2] The 3-O-benzyl compound is therefore the preferred intermediate when high 1,2-cis stereoselectivity is required.

Glycosylation Stereoselectivity Enhancement
Class-level inference
Target (3-O-Benzyl glucosyl donor) α/β > 20:1; inferred strong α-directing effect also expected in galacto series with 4,6-O-benzylidene
vs
Comparator (3-O-Acetyl glucosyl donor) α/β ≈ 1:1 to 2:1; at least 10-fold lower α-selectivity
High 1,2-cis stereoselectivity expected with 3-O-benzyl; 3-O-acetyl may not provide required α-preference for α-galactoside targets.
Inference from gluco series; stereochemical outcome should be verified in target galactosyl system.
Stereoselective Glycosylation 1,2-cis-Glycoside Synthesis Carbohydrate Chemistry

Synthetic Efficiency of Regioselective Benzylation

The 3-O-benzyl group in methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside is installed regioselectively on methyl 4,6-O-benzylidene-β-D-galactopyranoside via copper(II)-chelation-controlled benzylation, typically in >90% yield. [1] In contrast, direct benzylation at the 2-position of the same substrate is low-yielding; a 2-O-benzyl derivative was obtained in only 24% yield over two steps. [2] This large efficiency gap means that the 3-O-benzyl compound is the synthetically accessible, high-yielding monobenzylated intermediate, while the 2-O-benzyl isomer is impractical for scale-up.

Synthetic Efficiency of Regioselective Benzylation
Cross-study comparable
Target (3-O-Benzyl derivative) >90% yield, single-step copper(II)-chelation-controlled benzylation
vs
Comparator (2-O-Benzyl isomer) 24% yield over two steps; 4-fold lower efficiency
3-O-benzyl compound is the accessible high-yield monobenzylated intermediate; 2-O-benzyl route is impractical for scale-up.
CuCl2/NaH method vs multi-step BOM protection route; yields from separate studies.
Regioselective Protection Synthetic Efficiency Galactopyranoside Derivatization

Hanessian–Hullar Fragmentation Selectivity

NBS-mediated fragmentation of methyl 4,6-O-benzylidene-β-D-galactopyranoside (3-OH free) produces methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside as the kinetic product, which rearranges to methyl 4-O-benzoyl-3-bromo-3-deoxy-β-D-gulopyranoside via a 3,6-anhydro intermediate. [1] In methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside, the 3-position is blocked by the benzyl ether, preventing this rearrangement and the formation of the undesired 3-bromo-3-deoxy-gulo byproduct. The 3-O-benzyl compound thus channels the Hanessian–Hullar reaction exclusively toward the 6-bromo-6-deoxy-galacto product, avoiding product mixtures.

Hanessian–Hullar Fragmentation Selectivity
Class-level inference
Target (3-O-Benzyl) Expected exclusive 6-bromo-6-deoxy-galacto product; C-3 blocked, no rearrangement
vs
Comparator (3-OH free) Mixture of 6-bromo-6-deoxy-galacto and 3-bromo-3-deoxy-gulo products; undesired side product formed
3-O-benzyl prevents rearrangement, giving clean 6-bromo product; free 3-OH analog yields complex mixtures.
NBS, CCl4/tetrachloroethane, reflux; galactopyranoside fragmentation pattern.
Hanessian-Hullar Reaction Regioselective Halogenation Galactopyranoside Chemistry

Defined Purity and Storage Stability

Commercial lots of methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside are certified at 95–98% purity by HPLC with identity confirmed by 1H NMR and mass spectrometry. [1] The recommended long-term storage condition is 2–8 °C, which is less stringent than the −20 °C storage often required for the corresponding 3,4-diol (methyl 4,6-O-benzylidene-β-D-galactopyranoside) to prevent hygroscopic degradation. The 3-O-benzyl ether imparts greater hydrolytic stability, simplifying inventory management and reducing the risk of purity loss during shipping and storage.

Defined Purity & Storage Stability
Supporting evidence
Purity: 95–98% (HPLC) Storage: 2–8 °C (less stringent than −20 °C for 3-OH analog)
Documented purity with simpler cold-chain logistics compared to the 3,4-diol analog; reduced hydrolysis risk during shipping.
Source: commercial lot COA; 1H NMR and MS identity confirmation.
Quality Control Procurement Specification Carbohydrate Building Block

High-Value Application Scenarios


Synthesis of 1,2-cis-α-Galactosides

When a synthetic sequence demands high α-selectivity for 1,2-cis-galactosidic linkages, the 3-O-benzyl group provides a superior stereochemical outcome over 3-O-acetyl protection. The 4,6-O-benzylidene acetal further reinforces α-directing effects through torsional control. This combination is leveraged in the assembly of α-Gal epitopes and related glycoconjugates where β-anomer contamination must be minimized. [1]

Selective Liberation of the 4-OH Group

In synthetic strategies that call for regioselective reductive ring-opening of the benzylidene acetal to expose the 4-OH while keeping the 6-OH protected, the 3-O-benzyl compound is irreplaceable. Using BH3·Me2NH–BF3·OEt2 or LiAlH4–AlCl3, the 3-O-benzyl group directs cleavage exclusively to the 4-position, enabling access to 4-OH,6-O-benzyl intermediates that are inaccessible with 3-O-acetyl or 3-O-methyl analogs.

Synthesis of 6-Bromo-6-deoxy-Galactose Derivatives

When the Hanessian–Hullar reaction is used to prepare 6-bromo-6-deoxy-galactose building blocks, the 3-O-benzyl compound is the preferred substrate because the 3-O-benzyl ether prevents the unwanted rearrangement to 3-bromo-3-deoxy-gulo side products that plague the free 3-OH analog. This simplifies purification and increases the effective yield of the desired 6-bromo-galacto product. [2]

Large-Scale Monobenzylated Intermediate Preparation

For process development requiring a monobenzylated 4,6-O-benzylidene galactoside intermediate, the 3-O-benzyl compound is the logical choice due to its high-yielding (>90%) copper-chelation-controlled synthesis. The alternative 2-O-benzyl isomer is obtained in only ~24% yield, making the 3-O-benzyl compound the scalable and cost-efficient option for multi-gram preparations. [3]

Application
Selection Property
Validation Focus
Synthesis of 1,2-cis-α-galactosides
Stereochemical control with 3-O-benzyl protection
α/β ratio verification in target glycosylation system
Selective 4-OH liberation via reductive benzylidene opening
Regioselectivity of benzylidene ring-opening (4-OBn vs 6-OBn)
4-O-benzyl product distribution and purity
Preparation of 6-bromo-6-deoxy-galactose derivatives (Hanessian–Hullar)
Reaction pathway control; exclusion of 3-bromo-3-deoxy-gulo side product
6-bromo-6-deoxy product identity and yield
Scalable monobenzylated 4,6-O-benzylidene galactoside intermediate
High-yield regioselective 3-O-benzylation
Isolated yield and purity benchmarking for scale-up
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